Physicochemical Property Differentiation: logP, Boiling Point, and Density Relative to Dechlorinated Analog
The target compound exhibits a computed logP of 2.689, compared with a reported logP of approximately 1.2 for the dechlorinated analog 1-(2-methoxyethyl)-1H-benzimidazole-2-thiol, representing a >1.4 log unit increase attributable to the 5-chloro substituent [1]. Consistent with this increased lipophilicity, the boiling point is elevated by approximately 27 °C (350.0 vs. 323.2 °C) and density increases from 1.3 to 1.4 g/cm³ . These differences are large enough to materially alter chromatographic retention, solubility profile, and membrane permeability in biological assays.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.689 (ZINC15 predicted) |
| Comparator Or Baseline | 1-(2-Methoxyethyl)-1H-benzimidazole-2-thiol (CAS 571157-63-6): logP ≈ 1.2 (ChemExper estimate) |
| Quantified Difference | Δ logP ≈ +1.49 (~31-fold increase in theoretical partition coefficient) |
| Conditions | Predicted/computed logP values from ZINC15 (target) and ChemExper (comparator); cross-database comparison |
Why This Matters
A logP difference of >1.4 units translates to a ~30-fold difference in lipophilicity, which directly impacts passive membrane permeability, non-specific protein binding, and assay compatibility—critical considerations for selecting the correct compound for cell-based vs. biochemical screens.
- [1] ZINC15 Database. Substance ZINC000193047788: logP 2.689. UCSF. https://zinc15.docking.org/substances/ZINC000193047788/ View Source
